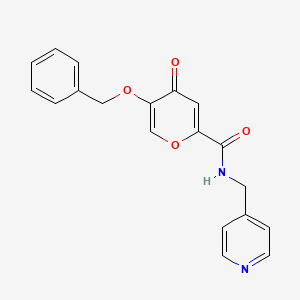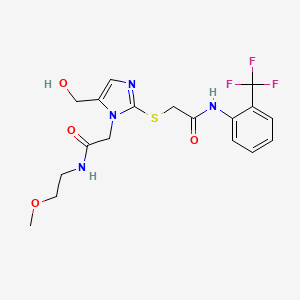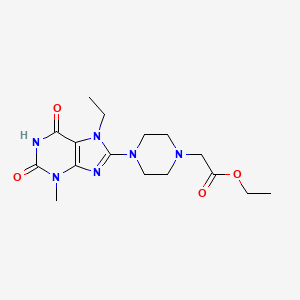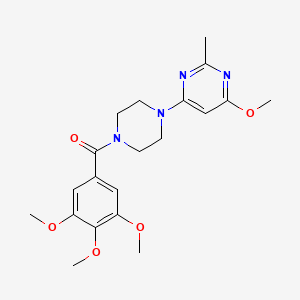
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, also known as PHBNT, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been the subject of scientific research due to its potential applications in the field of medicine. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has anti-inflammatory effects in animal models, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has focused on the potential of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one as an anti-cancer agent. Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has anti-cancer effects in vitro and in animal models, and it has been suggested that it may be useful in the treatment of various types of cancer.
Mecanismo De Acción
The exact mechanism of action of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has a number of biochemical and physiological effects. In animal models, 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been shown to reduce inflammation and pain, and to inhibit the growth and spread of cancer cells. 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments.
One limitation of using 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in lab experiments is that its mechanism of action is not fully understood. This can make it difficult for researchers to design experiments that accurately assess its effects.
Direcciones Futuras
There are a number of future directions for research on 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. One area of research could focus on further elucidating the compound's mechanism of action. This could involve identifying the specific enzymes and signaling pathways that are targeted by 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, and determining how it interacts with these targets.
Another area of research could focus on optimizing the synthesis method for 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. This could involve developing more efficient and cost-effective methods for synthesizing the compound, or modifying the synthesis method to produce derivatives of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one with improved properties.
Finally, research could focus on exploring the potential of 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one as a therapeutic agent in humans. This could involve conducting clinical trials to assess its safety and efficacy in the treatment of inflammatory diseases and cancer.
In conclusion, 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic compound that has potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties have been demonstrated in animal models, and it has been the subject of scientific research due to its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent in humans.
Métodos De Síntesis
6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is synthesized through a multi-step process that involves the reaction of 4-phenylbutanoic acid with ethyl chloroformate to form ethyl 4-phenylbutanoate. The resulting compound is then reacted with 2-amino-3,4,5,6-tetrahydropyridine to form 6-(4-phenylbutanoyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.
Propiedades
IUPAC Name |
6-(4-phenylbutanoyl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-10-9-15-13-20(12-11-16(15)19-17)18(22)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-10H,4,7-8,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDMVUKXPIASGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)


![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)
![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)

![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2599347.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)